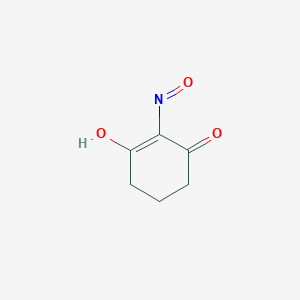![molecular formula C10H12F2O B14349115 {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene CAS No. 91922-66-6](/img/structure/B14349115.png)
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,3-difluoro-2-propanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether linkage between the benzyl group and the difluoropropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The difluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar structural features but lacking the benzene ring.
Benzyl alcohol: Shares the benzyl group but does not contain the difluoropropyl moiety.
Difluorobenzene derivatives: Compounds with difluoro substitution on the benzene ring itself.
Uniqueness
{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a benzene ring and a difluoropropyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
91922-66-6 |
|---|---|
Formule moléculaire |
C10H12F2O |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1,3-difluoropropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H12F2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
SVCIAVIRZKPMBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)



![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

